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Introduction
Barbamide is a naturally occurring lipopeptide first isolated from the marine cyanobacterium

Lyngbya majuscula. It exhibits significant biological activity, including molluscicidal properties.

The unique structural features of barbamide, notably a trichloromethyl group and a thiazole

ring, have made it an attractive target for total synthesis. This document provides a detailed

overview of the first total synthesis of barbamide, as accomplished by Nguyen, Willis, and

Gerwick. The presented synthetic routes, experimental protocols, and quantitative data are

intended to serve as a comprehensive resource for researchers in natural product synthesis

and drug development.

Retrosynthetic Analysis
The total synthesis of barbamide was achieved through a convergent strategy. The molecule

was retrosynthetically disconnected at the amide bond, yielding two key fragments: (S)-N-

methyldolaphenine and a β-keto acid derivative containing the trichloromethyl group. This

approach allows for the independent synthesis of these complex fragments, which are then

coupled in the final stages of the synthesis.
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Caption: Retrosynthetic analysis of Barbamide.

Synthetic Routes and Key Data
The synthesis of each key fragment and the final assembly of barbamide are summarized

below. All quantitative data regarding reaction yields are presented in the subsequent tables for

clarity and comparison.

Synthesis of (S)-3-trichloromethylbutanoic acid
Fragment
The synthesis of the trichloromethyl-containing fragment begins with the asymmetric addition of

lithiotrichloromethane to an α,β-unsaturated N-acyloxazolidinone derived from L-valine. This

key step establishes the stereochemistry at the C3 position.

Synthesis of (S)-3-trichloromethylbutanoic acid

L-Valine Derivative Asymmetric Michael Addition
(LiCCl3) Trichloromethylated Oxazolidinone Hydrolysis

(LiOH, H2O2) (S)-3-trichloromethylbutanoic acid (4) Acid Chloride Formation
(Oxalyl Chloride) (S)-3-trichloromethylbutanoyl chloride

Click to download full resolution via product page

Caption: Workflow for the synthesis of the acid chloride fragment.
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Table 1: Synthesis of (S)-3-trichloromethylbutanoic acid Fragment

Step Reaction
Reagents and
Conditions

Yield (%)

1
Asymmetric Michael

Addition

1. n-BuLi, CCl4, THF,

-78 °C; 2. N-crotonyl-

4(S)-

isopropyloxazolidin-2-

one

85

2 Hydrolysis
LiOH, H2O2, THF,

H2O
95

3
Acid Chloride

Formation
(COCl)2, CH2Cl2 Quantitative

Synthesis of (S)-N-methyldolaphenine Fragment
The synthesis of the second key fragment, (S)-N-methyldolaphenine, commences from

commercially available N-Cbz-L-phenylalanine. The synthesis involves N-methylation, amide

coupling, thiazole formation, and subsequent reduction.[1]

Synthesis of (S)-N-methyldolaphenine

N-Cbz-L-phenylalanine (5) N-Methylation & Esterification
(NaH, MeI) N-Cbz-N-methyl-L-phenylalanine methyl ester (6) Hydrolysis

(LiOH) N-Cbz-N-methyl-L-phenylalanine (7) Amide Coupling
(Cysteine methyl ester, EDCI, HOBt) Dipeptide Thiazole Formation

(Lawesson's Reagent, then MnO2) Thiazole Derivative Reduction
(Red-Al) (S)-N-methyldolaphenine (2)

Click to download full resolution via product page

Caption: Workflow for the synthesis of the dolaphenine fragment.[1]

Table 2: Synthesis of (S)-N-methyldolaphenine Fragment[1]
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Step Reaction
Reagents and
Conditions

Yield (%)

1 & 2

N-Methylation,

Esterification &

Hydrolysis

1. NaH, MeI, THF; 2.

LiOH, H2O, THF
80 (over 2 steps)

3 Amide Coupling

Cysteine methyl ester

HCl, EDCI, HOBt,

NMM, CH2Cl2

75

4 Thiazole Formation

1. Lawesson's

Reagent, Toluene,

reflux; 2. MnO2,

CH2Cl2

60 (over 2 steps)

5 Reduction Red-Al, THF 70

Overall 24

Final Assembly of Barbamide
The final steps of the synthesis involve the coupling of the two fragments, followed by the

formation of the characteristic (E)-enol ether.

Final Assembly of Barbamide

(S)-3-trichloromethylbutanoyl chloride Acylation

Meldrum's Acid

Acyl Meldrum's Acid (15)

Amidation

(S)-N-methyldolaphenine (2)

β-keto amide (16) Enol Ether Formation
(NaH, Me2SO4, HMPA) Barbamide (1) & 7-epi-Barbamide

Click to download full resolution via product page

Caption: Final coupling and enol ether formation.

Table 3: Final Assembly of Barbamide
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Step Reaction
Reagents and
Conditions

Yield (%)

1
Acylation of

Meldrum's Acid

Pyridine, CH2Cl2, 0

°C to rt
-

2 Amidation

(S)-N-

methyldolaphenine

(2), Toluene, reflux

51 (over 3 steps from

acid 4)

3
(E)-Enol Ether

Formation

NaH, Me2SO4,

HMPA, THF

45 (Barbamide) + 45

(7-epi-Barbamide)

Experimental Protocols
Key Experiment 1: Synthesis of (S)-3-
trichloromethylbutanoic acid (4)

Asymmetric Michael Addition: To a solution of N-crotonyl-4(S)-isopropyloxazolidin-2-one in

anhydrous THF at -78 °C under an argon atmosphere, a solution of lithiotrichloromethane

(prepared in situ from n-BuLi and CCl4) is added dropwise. The reaction is stirred at -78 °C

for 2 hours and then quenched with saturated aqueous NH4Cl. The product is extracted with

ethyl acetate, and the organic layers are dried over MgSO4 and concentrated. The crude

product is purified by column chromatography.

Hydrolysis: The resulting trichloromethylated oxazolidinone is dissolved in a mixture of THF

and water. Lithium hydroxide (LiOH) and hydrogen peroxide (30% aq.) are added, and the

mixture is stirred at room temperature for 4 hours. The reaction is quenched with sodium

sulfite, and the aqueous layer is acidified with HCl and extracted with ethyl acetate. The

combined organic layers are dried and concentrated to afford (S)-3-trichloromethylbutanoic

acid (4).

Key Experiment 2: Synthesis of (S)-N-
methyldolaphenine (2)[1]

N-Methylation and Hydrolysis: To a solution of N-Cbz-L-phenylalanine (5) in THF, sodium

hydride is added portionwise, followed by methyl iodide. The reaction is stirred overnight.
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After quenching, the solvent is removed, and the residue is hydrolyzed with aqueous LiOH in

THF to yield N-Cbz-N-methyl-L-phenylalanine (7).[1]

Amide Coupling: The acid (7) is coupled with L-cysteine methyl ester hydrochloride using 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N-

methylmorpholine (NMM) in CH2Cl2.

Thiazole Formation: The resulting dipeptide is treated with Lawesson's reagent in refluxing

toluene. The intermediate thiazolidine is then oxidized with manganese dioxide (MnO2) in

CH2Cl2 to afford the thiazole.

Reduction: The Cbz protecting group and the ester are concomitantly reduced using Red-Al

in THF to give (S)-N-methyldolaphenine (2).[1]

Key Experiment 3: Final Coupling and Formation of
Barbamide (1)

Acylation and Amidation: (S)-3-trichloromethylbutanoic acid (4) is converted to the

corresponding acid chloride using oxalyl chloride. The crude acid chloride is then reacted

with Meldrum's acid in the presence of pyridine. The resulting acyl Meldrum's acid (15) is

heated with (S)-N-methyldolaphenine (2) in toluene to yield the β-keto amide (16).

Enol Ether Formation: The β-keto amide (16) is treated with sodium hydride, followed by

dimethyl sulfate in the presence of hexamethylphosphoramide (HMPA) in THF. This reaction

yields a mixture of barbamide (1) and its C7-epimer, which are separated by HPLC.

Conclusion
The total synthesis of barbamide by Willis and coworkers represents a significant achievement

in natural product synthesis. The convergent approach, coupled with the development of

efficient methods for the construction of the key fragments, provides a robust platform for the

synthesis of barbamide and its analogues. This detailed application note and protocol serves

as a valuable resource for chemists engaged in the synthesis of complex natural products and

the development of new therapeutic agents. The provided data and methodologies can be

adapted for the synthesis of related compounds for further biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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